4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal
Overview
Description
4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal is a chemical compound primarily used in laboratory settings. It is known for its role in various synthetic organic chemistry applications, particularly in the protection of hydroxyl groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal typically involves the protection of hydroxyl groups on a glucal molecule. This is achieved through the use of tert-butyldimethylsilyl chloride and benzyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups.
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification through column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzyl or silyl groups.
Substitution: The benzyl and silyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents such as lithium aluminum hydride (LiAlH4), and bases like sodium hydride (NaH) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions at these sites during subsequent synthetic steps. The benzyl group provides additional stability and can be removed under specific conditions to reveal the hydroxyl group when needed .
Comparison with Similar Compounds
Similar Compounds
4-O-Benzyl-3,6-di-O-tert-butyldimethylsilyl-D-glucopyranose: Similar in structure but differs in the configuration of the glucal moiety.
4-O-Acetyl-2-Azido-3,6-di-O-Benzyl-2-Deoxy-α/β-d-Glucopyranose: Contains azido and acetyl groups instead of silyl groups.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Shares the tert-butyldimethylsilyl group but differs in the core structure.
Uniqueness
4-O-Benzyl-3,6-DI-O-tert-butyldimethylsilyl-D-glucal is unique due to its dual protective groups, which offer enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected .
Properties
IUPAC Name |
tert-butyl-[[(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-yl]oxy]-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O4Si2/c1-24(2,3)30(7,8)28-19-22-23(27-18-20-14-12-11-13-15-20)21(16-17-26-22)29-31(9,10)25(4,5)6/h11-17,21-23H,18-19H2,1-10H3/t21-,22-,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGTZYNJABAJPH-ZLNRFVROSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O4Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110323 | |
Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111830-58-1 | |
Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111830-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-4-O-(phenylmethyl)-D-arabino-hex-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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